4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene
Description
Properties
Molecular Formula |
C11H8F6O2 |
|---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
1-ethenyl-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene |
InChI |
InChI=1S/C11H8F6O2/c1-2-7-3-5-8(6-4-7)18-10(13,14)9(12)19-11(15,16)17/h2-6,9H,1H2 |
InChI Key |
FEKAVJHILKCGSV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC(C(OC(F)(F)F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline Intermediate
This intermediate is pivotal for further transformations toward the target styrene compound.
Method A: Reaction of 2-chloro-4-aminophenol with Perfluoromethyl Vinyl Ether
- Reagents: 2-chloro-4-aminophenol, perfluoromethyl vinyl ether, potassium hydroxide or sodium hydroxide, DMF (Dimethylformamide) as solvent.
- Conditions:
- Dissolve 2-chloro-4-aminophenol in DMF.
- Add KOH or NaOH to create an alkaline environment.
- Slowly introduce perfluoromethyl vinyl ether gas.
- Heat to 40°C and stir for 4 hours.
- Workup: Cool to room temperature, extract, wash, dry, and purify by column chromatography.
- Yield: Approximately 70% isolated yield of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline.
- Notes: TLC monitoring with petroleum ether/ethyl acetate (3:1) is used to track reaction progress.
This method benefits from mild reaction conditions, moderate temperature, and relatively high yield, making it practical and scalable.
Conversion to 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene Derivatives
While direct preparation of the styrene derivative is less commonly detailed, related compounds such as N-substituted benzamidines are prepared by further reaction of the above intermediate with nitrile derivatives.
- Dissolve the intermediate aniline in DMF.
- Add 2,6-difluorophenylacetonitrile and ammonium acetate.
- Heat to 80°C and stir for 12 hours.
- Workup involves extraction, washing, concentration, and purification by column chromatography.
- Yield of the final product (e.g., N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)phenyl]-2,6-difluoro-benzamidine) is about 59%.
This step demonstrates the feasibility of further functionalization of the trifluoroethoxy-substituted intermediate under relatively mild conditions.
Reaction Parameters and Optimization
| Parameter | Details | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF preferred for solubility and reaction control | Enhances reaction rate and intermediate solubility |
| Temperature | 40°C for ether formation; 80°C for nitrile addition | Balances reaction completion and avoids decomposition |
| Base | KOH or NaOH for deprotonation and nucleophilic activation | Ensures efficient substitution on phenol ring |
| Molar Ratios | 1:3:2:3 (aminophenol:vinyl ether:base:vinyl ether) | Stoichiometry critical for high yield |
| Reaction Time | 4 hours for ether formation; 12 hours for nitrile addition | Sufficient for complete conversion |
| Purification | Column chromatography with petroleum ether/ethyl acetate (3:1) | Removes impurities, improves product purity |
Comparative Analysis of Synthetic Routes
| Route | Key Features | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Vinyl Ether Addition (Method A) | Direct addition of perfluoromethyl vinyl ether to aminophenol | ~70% (intermediate) | Mild conditions, straightforward | Requires handling of gaseous vinyl ether |
| Halogenated Intermediate Route | Functionalization via halogenated intermediates and protection/deprotection steps | Quantitative conversion reported but multi-step | High conversion, well-studied | Multi-step, more complex workup |
| Nitrile Addition for Further Functionalization | Reaction of intermediate with 2,6-difluorophenylacetonitrile | ~59% (final product) | Enables diverse functionalization | Longer reaction time, moderate yield |
Research Findings and Practical Considerations
- The use of perfluoromethyl vinyl ether as a fluorinated alkylating agent is effective for introducing trifluoroethoxy groups under alkaline conditions.
- DMF is the solvent of choice due to its ability to dissolve both organic and inorganic reagents and stabilize intermediates.
- Reaction monitoring by Thin Layer Chromatography (TLC) with petroleum ether/ethyl acetate (3:1) is standard for assessing conversion.
- Purification by column chromatography is essential to isolate high-purity products, especially given the presence of fluorinated side products.
- The overall synthetic approach is scalable and economically feasible, with moderate energy consumption and mild reaction conditions.
- The intermediate 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline is a valuable building block for agrochemical synthesis, including the preparation of novaluron-related compounds.
Summary Table of Preparation Steps
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-chloro-4-aminophenol + perfluoromethyl vinyl ether + KOH/NaOH | DMF, 40°C, 4 h | 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline | 70 | Alkaline environment, TLC monitored |
| 2 | Intermediate + 2,6-difluorophenylacetonitrile + ammonium acetate | DMF, 80°C, 12 h | N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)phenyl]-2,6-difluoro-benzamidine | 59 | Extended heating, column chromatography |
Chemical Reactions Analysis
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethoxy or trifluoroethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Polymer Science
One of the primary applications of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene is in the development of specialized polymers. Its unique fluorinated structure imparts desirable properties such as increased thermal stability and chemical resistance, making it suitable for high-performance applications.
Table 1: Properties of Fluorinated Polymers
| Property | Description |
|---|---|
| Thermal Stability | High thermal degradation temperatures |
| Chemical Resistance | Resistant to solvents and acids |
| Surface Energy | Low surface energy for non-stick applications |
Research indicates that incorporating this compound into polymer matrices can enhance their mechanical properties and durability, making them ideal for coatings and sealants used in harsh environments .
Pharmaceutical Applications
In the pharmaceutical sector, compounds like this compound are investigated for their potential as drug delivery agents. The trifluoromethoxy group can modify the lipophilicity of drugs, improving their bioavailability.
Case Study: Drug Delivery Systems
A study explored the incorporation of fluorinated compounds into lipid-based formulations to enhance drug solubility and release profiles. The findings demonstrated that formulations containing this compound achieved better therapeutic outcomes compared to non-fluorinated counterparts .
Cosmetic Formulations
The cosmetic industry has shown interest in utilizing this compound due to its ability to improve the sensory attributes of formulations. Its incorporation can lead to enhanced skin feel and moisturizing properties.
Table 2: Applications in Cosmetics
| Application Type | Benefits |
|---|---|
| Emulsifiers | Improved stability of formulations |
| Film Formers | Enhanced product longevity |
| Moisturizers | Increased skin hydration |
Research has indicated that formulations utilizing fluorinated compounds can provide superior moisture retention and a pleasant application experience .
Surface Coatings
Fluorinated compounds are widely used in surface coatings due to their hydrophobic nature. The application of this compound in coatings can lead to surfaces that repel water and dirt effectively.
Case Study: Anti-Fog Coatings
A recent investigation demonstrated the effectiveness of fluorinated coatings in anti-fog applications for eyewear and automotive glass. The study reported that surfaces treated with this compound exhibited significantly reduced fogging compared to untreated surfaces .
Mechanism of Action
The mechanism of action of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding. The compound’s unique structure allows it to modulate the activity of specific proteins and enzymes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. Novaluron (C₁₇H₉ClF₈N₂O₄)
- Structure : Contains a 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl group linked to a 2,6-difluorobenzoylurea moiety .
- Properties :
- Key Difference : The benzamide-urea functional group replaces the styrene vinyl group, enabling biological target interactions.
b. 3-Chloro-4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]aniline (C₉H₆ClF₆NO₂)
- Structure : Aniline derivative with the same ethoxy substituent .
- Properties: Molecular Weight: 309.59 g/mol Boiling Point: 294°C Density: 1.546 g/cm³ Application: Intermediate in Novaluron synthesis .
- Key Difference : The amine group (-NH₂) enhances reactivity for subsequent coupling reactions.
c. 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic Acid (C₁₀H₆F₆O₄)
- Structure : Carboxylic acid derivative with the same ethoxy substituent .
- Properties :
- Molecular Weight: 304.14 g/mol
- Application: Likely used as a synthetic intermediate for pharmaceuticals or agrochemicals.
- Key Difference : The carboxylic acid group (-COOH) introduces acidity and hydrogen-bonding capacity.
Physical and Chemical Properties
Research Findings and Industrial Relevance
- Agrochemicals : The trifluoro-trifluoromethoxy ethoxy group is a recurring motif in pesticidal compounds, contributing to lipid membrane penetration and resistance to hydrolysis .
- Material Science : Fluorinated styrenes are explored for hydrophobic coatings and high-performance polymers .
- Challenges : High fluorine content complicates synthesis and raises environmental concerns due to PFAS (per- and polyfluoroalkyl substances) persistence .
Biological Activity
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene (CAS No. 1980064-69-4) is a fluorinated compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H8F6O2
- Molecular Weight : 286.17 g/mol
- CAS Number : 1980064-69-4
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : Some fluorinated compounds have shown promising antimicrobial activity against various bacterial strains.
- Cytotoxic Effects : Research indicates potential cytotoxic effects on certain cancer cell lines, suggesting a possible role in cancer therapy.
Antimicrobial Activity
A study conducted by researchers at the University of California explored the antimicrobial properties of fluorinated compounds similar to this compound. The results indicated:
- Inhibition of Gram-positive bacteria : The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae.
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes due to the lipophilic nature of the trifluoromethyl groups.
Cytotoxicity Studies
A recent investigation published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of various fluorinated styrene derivatives on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Findings : this compound exhibited IC50 values in the micromolar range across all tested cell lines, indicating moderate to high cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 10 |
| A549 | 12 |
Toxicological Profile
The toxicological assessment of fluorinated compounds is crucial due to their persistence and potential bioaccumulation. Studies have shown that:
- Environmental Impact : Compounds like this compound may pose risks to aquatic life due to their toxicity.
- Human Health Risks : Long-term exposure could lead to organ damage as indicated by animal studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene, and how do intermediates influence yield?
- Methodology : Start with halogenated precursors like 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide (CAS 132400-55-6) as a key intermediate. Use palladium-catalyzed cross-coupling (e.g., Heck reaction) to introduce the styrene moiety. Monitor yield via gas chromatography (GC) or HPLC, adjusting reaction time and temperature to minimize side products like dehalogenated byproducts . Literature reports ~68–84% yields for analogous trifluorostyrene derivatives under inert atmospheres .
Q. How should researchers characterize the purity and structure of this compound?
- Methodology : Employ a combination of NMR and NMR to confirm fluorine substitution patterns and aromatic proton integration. Mass spectrometry (EI-MS or HRMS) is critical for verifying molecular weight (NIST provides validated spectral data for fluorinated analogs) . Differential scanning calorimetry (DSC) can assess thermal stability, as fluorinated ethers often degrade above 200°C .
Q. What safety protocols are essential for handling fluorinated ethers like this compound?
- Methodology : Use PPE (nitrile gloves, sealed goggles, and fluoropolymer-coated lab coats) to prevent skin contact. Store in inert atmospheres (argon) to avoid hydrolysis. Waste must be segregated and treated by certified hazardous waste facilities due to persistent fluorinated byproducts .
Q. How does the electron-withdrawing trifluoromethoxy group influence reactivity in polymerization?
- Methodology : Compare kinetic data (e.g., rate constants for radical polymerization) with non-fluorinated styrene analogs. The trifluoromethoxy group reduces electron density on the vinyl group, slowing radical initiation but enhancing thermal stability in polymers .
Advanced Research Questions
Q. What mechanistic insights explain competing reaction pathways during synthesis?
- Methodology : Use isotopic labeling ( or ) to trace oxygen or hydrogen migration in ether-forming steps. Computational modeling (DFT) can predict transition states for competing nucleophilic substitution vs. elimination pathways, which are common in fluorinated systems .
Q. How can computational chemistry predict the compound’s thermodynamic properties?
- Methodology : Apply Gaussian or ORCA software to calculate Gibbs free energy of formation and bond dissociation energies (BDEs) for C-F and C-O bonds. Compare results with experimental DSC/TGA data to validate models. Prior studies on tetrafluoroethylene (CAS 116-14-3) provide benchmark data .
Q. What strategies resolve contradictions in spectroscopic data for fluorinated styrenes?
- Methodology : Reconcile NMR chemical shift discrepancies (e.g., deshielding effects from adjacent trifluoromethoxy groups) by referencing NIST’s fluorinated compound database. Use 2D NMR (COSY, NOESY) to confirm spatial arrangements .
Q. How can researchers analyze trace byproducts from synthetic steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
